Acitretin Acitretin All-trans-acitretin is an acitretin, a retinoid and an alpha,beta-unsaturated monocarboxylic acid. It has a role as a keratolytic drug.
An oral retinoid effective in the treatment of psoriasis. It is the major metabolite of etretinate with the advantage of a much shorter half-life when compared with etretinate.
Acitretin is a Retinoid.
Acitretin is a retinoid and vitamin A derivative currently used in the treatment of psoriasis. Acitretin, like many retinoids, can lead to increase in serum aminotransferase levels and has been implicated in cases of acute liver injury which can be severe and even fatal.
Acitretin is an orally-active metabolite of the synthetic aromatic retinoic acid agent etretinate with potential antineoplastic, chemopreventive, anti-psoratic, and embryotoxic properties. Acitretin activates nuclear retinoic acid receptors (RAR), resulting in induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration by inflammatory cells. This agent may also inhibit tumor angiogenesis. (NCI04)
An oral retinoid effective in the treatment of psoriasis. It is the major metabolite of ETRETINATE with the advantage of a much shorter half-life when compared with etretinate.
Brand Name: Vulcanchem
CAS No.: 419534-31-9
VCID: VC0194678
InChI: InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
SMILES: CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol

Acitretin

CAS No.: 419534-31-9

Cat. No.: VC0194678

Molecular Formula: C21H26O3

Molecular Weight: 326.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Acitretin - 419534-31-9

Specification

CAS No. 419534-31-9
Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
IUPAC Name (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Standard InChI InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
Standard InChI Key IHUNBGSDBOWDMA-AQFIFDHZSA-N
Isomeric SMILES CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC
SMILES CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Canonical SMILES CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Appearance White to Light Yellow Solid
Colorform Green-yellow crystalline powder
Crystals from hexane
Melting Point 228-230 °C
228 - 230 °C

Introduction

Chemical Properties and Structure

Chemical Identity and Structure

Acitretin is chemically identified as all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid. It has a molecular formula of C21H26O3 and a molecular weight of 326.436 g/mol . The compound represents a structural variation of retinoic acid where the lipophilic trimethylcyclohexenyl group has been replaced by a 4-methoxy-2,3,6-trimethylphenyl group, while retaining the all-trans-tetraene structure of the retinoic acid side-chain .

Physical Characteristics

Acitretin appears as a yellow to greenish-yellow powder with a melting point of 228-230°C . It exhibits an absorption maximum at 352 nm in methanol in the UV-visible spectrum . The compound readily undergoes photoisomerization reactions when exposed to light, particularly in solution, due to its conjugated tetraene structure . It demonstrates solubility in most organic solvents, fats, and oils, while exhibiting low solubility in water, similar to all-trans-retinoic acid (approximately 0.21 μmol/L) .

Pharmacology

Mechanism of Action

  • Cellular retinoic acid binding protein (CRABP): Acitretin binds competitively to CRABP, a protein present in high concentrations in psoriatic plaques, and induces a marked elevation of CRABP levels in normal epidermis .

  • Epidermal growth factor (EGF) receptor: Acitretin may influence the normal modulation of cell growth by the EGF receptor in both normal fibroblasts and squamous carcinoma cell lines .

  • Retinoic acid nuclear receptors (RARs): Acitretin may act via activation of RARs following conversion to a substance which binds to these receptors .

Additionally, acitretin demonstrates immunomodulatory and anti-inflammatory effects. The hypothesized mechanisms involve inhibition of polymorphonuclear leucocyte accumulation in the stratum corneum, inhibition of lymphocytic blastogenesis by mitogens, and stimulation of T cell-mediated cytotoxicity . Cyclic adenosine monophosphate (cAMP)-dependent protein kinases and ornithine decarboxylase are probable mediators of the clinical response .

Pharmacokinetics

Acitretin demonstrates complex pharmacokinetic properties that influence its clinical application. Following oral administration, the drug is absorbed from the gastrointestinal tract with approximately 60% bioavailability (range 36-95%) . Peak plasma concentrations range from 98 to 526 μg/L and are typically reached approximately 1.9 hours after a single 40mg dose .

The compound is widely distributed throughout the body, with significant concentrations detectable in both epidermal and dermal tissues. Within one month of treatment with 30 mg/day, steady-state concentration in the epidermis reaches approximately 17 ng/g, with concentrations in the dermis of 177 ng/g after one month and 227 ng/g after six months of treatment . Notably, acitretin concentration in adipose tissue (98 ng/g) exceeds that in skin (28 ng/g) within 5 hours of a 25 mg dose .

In the circulation, more than 99.9% of acitretin is bound to plasma proteins, primarily albumin . The drug has a high affinity for CRABP, with less than 5% bound to lipoproteins . This binding profile contributes to its comparative lack of sequestration into fatty "deep" storage sites and its shorter terminal elimination half-life relative to etretinate .

Table 1: Key Pharmacokinetic Parameters of Acitretin

ParameterValueNotes
Bioavailability~60% (range 36-95%)Oral administration
Protein binding>99.9%Primarily to albumin
Time to peak plasma concentration1.9-4 hoursVaries with dosage
Peak plasma concentration98-526 μg/LAfter 40mg single dose
Elimination half-life (single dose)2-6.7 hoursIn healthy volunteers
Elimination half-life (multiple doses)50-60 hoursIn psoriasis patients
13-cis-acitretin metabolite half-lifeMuch longerApproximately 15 times longer than parent drug

Isomeric interconversion is prevalent following oral administration of acitretin. The 13-cis-isomeric metabolite demonstrates lower maximum plasma concentrations that occur slightly later than with the parent compound . Following long-term administration, plasma trough concentrations of this metabolite are approximately 5 times higher than those of acitretin, with a terminal elimination half-life about 15 times longer .

Multiple dose studies in patients with psoriasis receiving 30-50 mg/day for up to six months show maximum plasma concentrations of 230-400 ng/ml recorded 1-4 hours after administration . Neither acitretin nor its isomeric counterpart, 13-cis-acitretin, is detectable in plasma 3 to 4 weeks after cessation of long-term therapy .

Clinical Applications

Approved Indications

Acitretin is currently approved by the US Food and Drug Administration for the treatment of severe psoriasis in adults . It has been established as a second-line therapy for psoriasis resistant to topical therapy . The compound has shown particular efficacy in several forms of psoriasis:

  • Severe plaque psoriasis

  • Generalized pustular psoriasis

  • Palmoplantar pustulosis

  • Exfoliative erythrodermic psoriasis

  • Severe psoriasis in immunocompromised patients

Additionally, the compound has demonstrated chemopreventative characteristics, which may be beneficial in certain patient populations .

Dosage and Administration

When used as monotherapy, acitretin is effective in the treatment of psoriasis at a maintenance dosage of 30 to 50 mg daily . The therapeutic effect typically becomes apparent after 2 to 4 weeks of treatment, though in some patients, it may take longer . Clinical evidence suggests that prolonged treatment (greater than or equal to 20 weeks) results in further significant improvement compared to shorter treatment courses .

Clinical Efficacy

The efficacy of acitretin has been demonstrated in several clinical trials. In a double-blind, placebo-controlled trial involving 15 patients with moderate to severe psoriasis, those receiving acitretin showed significant improvement compared to placebo . During the initial 8-week double-blind phase, only two placebo patients completed the study, with one showing worsening psoriasis and one showing no significant change .

Table 2: Clinical Efficacy of Acitretin in Moderate to Severe Psoriasis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator